molecular formula C10H21NO4Si B1197299 3-Isocyanatopropyltriethoxysilane CAS No. 24801-88-5

3-Isocyanatopropyltriethoxysilane

Cat. No. B1197299
Key on ui cas rn: 24801-88-5
M. Wt: 247.36 g/mol
InChI Key: FRGPKMWIYVTFIQ-UHFFFAOYSA-N
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Patent
US04654428

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 27.9 g of N,N-dimethylaniline in 50 ml of toluene was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of N,N-dimethylaniline chloride was removed by filtration and the filtrate was subjected to distillation to recover toluene, whereby 19.8 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH2:5]([O:7][Si:8]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[CH2:9][CH2:10][CH2:11][NH2:12])[CH3:6].CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:14]([O:13][Si:8]([O:16][CH2:17][CH3:18])([O:7][CH2:5][CH3:6])[CH2:9][CH2:10][CH2:11][N:12]=[C:1]=[O:2])[CH3:15]

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
C(C)O[Si](CCCN)(OCC)OCC
Name
Quantity
27.9 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the crystal of N,N-dimethylaniline chloride was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to recover toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)O[Si](CCCN=C=O)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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